5-Chloro-3-methoxy-2-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
5-chloro-3-methoxy-2-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,10H2,1-2H3 |
InChI Key |
HCOBIBJONVAGHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 3 Methoxy 2 Methylaniline
Strategies for Regioselective Introduction of Chloro, Methoxy (B1213986), and Methyl Groups onto Aromatic Cores
The precise placement of substituents on an aromatic ring is a fundamental challenge in organic synthesis. For 5-Chloro-3-methoxy-2-methylaniline, the desired substitution pattern requires careful consideration of the directing effects of the functional groups already present on the ring. The synthesis often involves a multi-step process where the order of introduction of the chloro, methoxy, and methyl groups is crucial for achieving the correct isomer. The interplay of activating and deactivating groups, as well as steric hindrance, dictates the regiochemical outcome of electrophilic aromatic substitution reactions.
Reduction of Nitroaromatic Precursors to Form the Aniline (B41778) Moiety
A common and effective strategy for the synthesis of anilines involves the reduction of a corresponding nitroaromatic precursor. wikipedia.org This transformation is a cornerstone of industrial and laboratory organic synthesis, offering high yields and compatibility with a wide range of functional groups. acs.org
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to anilines due to its efficiency and clean reaction profile. mt.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel, in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.com The reaction is often carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under controlled temperature and pressure. google.com For halogenated nitroaromatic compounds, selective hydrogenation of the nitro group without cleavage of the carbon-halogen bond is a key consideration. researchgate.net The choice of catalyst and reaction conditions is critical to prevent hydrodehalogenation, an undesired side reaction. researchgate.net For instance, Raney nickel is often preferred over Pd/C when the substrate contains chloro, bromo, or iodo substituents that are prone to reduction. commonorganicchemistry.com
Table 1: Catalysts for Hydrogenation of Nitroaromatics
| Catalyst | Advantages | Disadvantages |
|---|---|---|
| Palladium on Carbon (Pd/C) | High activity, widely used. | Can cause dehalogenation of aryl halides. commonorganicchemistry.com |
| Raney Nickel | Effective for substrates with halogen substituents. commonorganicchemistry.com | Pyrophoric, requires careful handling. |
| Platinum(IV) Oxide (Adams' catalyst) | Effective under mild conditions. | Higher cost compared to other catalysts. |
| NiFe Hydrogenase on Carbon Black | Operates at atmospheric pressure, high yields. nih.gov | Biocatalyst, may have stability limitations. |
Chemical Reduction Methods
In addition to catalytic hydrogenation, various chemical reducing agents can be employed to convert nitroaromatics to anilines. These methods can offer advantages in terms of selectivity and functional group tolerance.
Polysulfides : Sodium polysulfide is a useful reagent for the selective reduction of nitro groups. A synthesis method for 5-chloro-2-methyl aniline involves the use of a polysulfide, such as sodium polysulfide, in an aqueous solution with an ammonium (B1175870) salt. The reaction proceeds by dropwise addition of the corresponding nitroaromatic precursor, 4-chloro-2-nitrotoluene, at a controlled temperature. google.com This method is noted for its high yield and safety. google.com A similar approach is used for the synthesis of 3-chloro-2-methylaniline (B42847) from 6-chloro-2-nitrotoluene. google.com
Hydrazine Hydrate : Hydrazine hydrate, in the presence of a catalyst like iron(III) chloride and activated carbon, is an effective reducing agent for nitroaromatics. For example, 5-chloro-2-methoxyaniline (B1222851) can be synthesized from 4-chloro-1-methoxy-2-nitrobenzene using this method in methanol. chemicalbook.com
Metal-based Reductions : Metals such as iron, zinc, or tin in the presence of an acid (e.g., hydrochloric acid or acetic acid) are classic reagents for nitro group reduction. libretexts.orgcsbsju.edu These methods are often cost-effective and reliable. For instance, tin(II) chloride provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Table 2: Comparison of Chemical Reduction Methods
| Reagent | Conditions | Selectivity |
|---|---|---|
| Sodium Polysulfide/Ammonium Salt | Aqueous solution, 30-105 °C. google.com | Can be selective for nitro groups. |
| Hydrazine Hydrate/FeCl₃/Carbon | Reflux in methanol. chemicalbook.com | Effective for a range of nitroaromatics. |
| Iron/Acid | Acidic conditions (e.g., acetic acid). commonorganicchemistry.com | Mild, tolerates other reducible groups. commonorganicchemistry.com |
| Zinc/Acid | Acidic conditions (e.g., acetic acid). commonorganicchemistry.com | Mild, tolerates other reducible groups. commonorganicchemistry.com |
| Tin(II) Chloride | Mild conditions. commonorganicchemistry.com | Good for substrates with sensitive functional groups. commonorganicchemistry.com |
Nucleophilic Aromatic Substitution Routes for Methoxy Group Incorporation
The methoxy group can be introduced onto an aromatic ring through nucleophilic aromatic substitution (SNA_r_), particularly if the ring is activated by electron-withdrawing groups. In this reaction, a leaving group, such as a halogen, is displaced by a methoxide (B1231860) nucleophile. While the methoxy group itself is generally a poor leaving group, its displacement can be achieved under certain conditions, for instance, when activated by an ortho-diphenylphosphinyl group. elsevierpure.com In some cases, the methoxy group has been shown to be a superior leaving group in nucleophilic amination of arenes. thieme-connect.com The success of this strategy depends on the specific substitution pattern of the aromatic precursor and the reaction conditions employed.
Electrophilic Aromatic Substitution for Halogenation and Alkylation
Electrophilic aromatic substitution is a fundamental process for introducing a variety of functional groups onto an aromatic ring. byjus.com
Halogenation : The introduction of a chlorine atom onto the aromatic ring can be achieved through electrophilic chlorination. This typically involves reacting the aromatic substrate with chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). byjus.com The regioselectivity of the chlorination is governed by the directing effects of the substituents already present on the ring.
Alkylation : Friedel-Crafts alkylation allows for the introduction of a methyl group onto the aromatic ring. jove.com This reaction involves an alkyl halide, such as methyl chloride, and a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org However, Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements. masterorganicchemistry.com A related reaction, Friedel-Crafts acylation, followed by reduction of the resulting ketone, can be a more reliable method for introducing an alkyl group. masterorganicchemistry.com
Multi-Step Synthesis Pathways from Readily Available Aromatic Precursors
The synthesis of this compound typically involves a multi-step pathway starting from simpler, commercially available aromatic compounds. The specific sequence of reactions is designed to control the regiochemistry of the substitution pattern. For example, a plausible synthetic route could start with an appropriately substituted aniline or phenol, followed by a series of electrophilic substitutions and functional group transformations.
A related synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts from 4-methoxyaniline and proceeds through cyclization, nitration, and chlorination steps. atlantis-press.com While the final product is different, the initial steps illustrate a common strategy of building complexity on a substituted aniline precursor. The synthesis of 5-chloro-2-methylaniline (B43014) often starts with the reduction of 4-chloro-2-nitrotoluene. nih.gov
The development of an efficient and scalable synthesis for this compound requires careful optimization of each reaction step to maximize yield and purity while minimizing the formation of unwanted isomers and byproducts.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Information regarding the optimization of reaction conditions and yields for the synthesis of this compound is not available in the searched scientific literature.
Spectroscopic Characterization and Structural Elucidation of 5 Chloro 3 Methoxy 2 Methylaniline
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a powerful non-destructive technique used to identify the functional groups and ascertain the molecular structure of a compound. By analyzing the vibrational modes of the molecule, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy offer complementary information for a comprehensive structural assessment.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations
The FT-IR spectrum of 5-Chloro-3-methoxy-2-methylaniline is characterized by the vibrational frequencies of its constituent functional groups. The primary amine (NH₂), methoxy (B1213986) (O-CH₃), methyl (CH₃), and chloro (C-Cl) groups, along with the aromatic ring, each exhibit distinct absorption bands.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations typically manifest above 3000 cm⁻¹. The asymmetric and symmetric stretching of the methyl and methoxy groups are anticipated in the 2950-2850 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the aromatic amine is typically observed between 1335-1250 cm⁻¹. orgchemboulder.com The C-O stretching of the methoxy group should give rise to a strong band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1040 cm⁻¹ (symmetric). The C-Cl stretching vibration is expected to be found in the fingerprint region, typically between 800-600 cm⁻¹.
Predicted FT-IR Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3430 | Medium | Asymmetric N-H Stretch (NH₂) |
| ~3350 | Medium | Symmetric N-H Stretch (NH₂) |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2960 | Medium | Asymmetric C-H Stretch (CH₃) |
| ~2925 | Medium | Asymmetric C-H Stretch (OCH₃) |
| ~2870 | Medium | Symmetric C-H Stretch (CH₃) |
| ~2840 | Medium | Symmetric C-H Stretch (OCH₃) |
| ~1620 | Strong | N-H Bending |
| ~1590, ~1480 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~1450 | Medium | Asymmetric C-H Bending (CH₃) |
| ~1280 | Strong | Aromatic C-N Stretching |
| ~1245 | Strong | Asymmetric C-O-C Stretching (OCH₃) |
| ~1040 | Medium | Symmetric C-O-C Stretching (OCH₃) |
| ~850 | Medium | C-H Out-of-plane Bending |
| ~750 | Strong | C-Cl Stretching |
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignments
FT-Raman spectroscopy provides complementary data to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations and the C-Cl stretch are expected to be prominent in the Raman spectrum.
The aromatic C-H stretching vibrations are anticipated to be strong in the Raman spectrum, appearing in the 3100-3000 cm⁻¹ region. The C=C stretching of the benzene (B151609) ring is also expected to show strong bands. The C-Cl stretching vibration, which can be weak in the IR spectrum, often produces a more intense signal in the Raman spectrum.
Predicted FT-Raman Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3060 | Strong | Aromatic C-H Stretch |
| ~2930 | Medium | C-H Stretch (CH₃, OCH₃) |
| ~1600 | Strong | Aromatic C=C Ring Stretching |
| ~1380 | Medium | C-H Bending (CH₃) |
| ~1290 | Medium | Aromatic C-N Stretching |
| ~750 | Strong | C-Cl Stretching |
| ~550 | Medium | Ring Deformation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Chemical Shifts
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amine protons, the methoxy protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
The two aromatic protons are expected to appear as distinct singlets or narrow doublets (due to meta-coupling) in the aromatic region (δ 6.0-7.5 ppm). The amine protons (NH₂) are predicted to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The methoxy group (OCH₃) should appear as a sharp singlet, as should the methyl group (CH₃), with their chemical shifts influenced by their positions on the ring.
Predicted ¹H NMR Chemical Shift Data for this compound
| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
| Aromatic H-4 | ~6.75 | d (J ≈ 2.5 Hz) | 1H |
| Aromatic H-6 | ~6.60 | d (J ≈ 2.5 Hz) | 1H |
| NH₂ | ~3.6-4.2 | br s | 2H |
| OCH₃ | ~3.80 | s | 3H |
| CH₃ | ~2.15 | s | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are highly dependent on the nature of the substituents.
The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the electron-donating amino group (C1) and methoxy group (C3) will be shielded, while the carbon attached to the electron-withdrawing chloro group (C5) and the other substituted carbons (C2) will be deshielded. The methyl and methoxy carbons will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon | Predicted Chemical Shift (δ ppm) |
| C1 (C-NH₂) | ~145.0 |
| C2 (C-CH₃) | ~118.0 |
| C3 (C-OCH₃) | ~158.0 |
| C4 | ~110.0 |
| C5 (C-Cl) | ~125.0 |
| C6 | ~115.0 |
| OCH₃ | ~55.5 |
| CH₃ | ~16.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
COSY (Correlation Spectroscopy): The COSY spectrum would show correlations between protons that are coupled to each other. In this compound, a cross-peak would be expected between the two aromatic protons (H-4 and H-6) due to their meta-coupling, confirming their spatial proximity. No other correlations are expected as the other proton groups are singlets.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. columbia.eduepfl.ch This would allow for the direct assignment of the protonated carbons. For instance, the aromatic proton signal at ~6.75 ppm would correlate with the carbon signal at ~110.0 ppm (C4), and the signal at ~6.60 ppm would correlate with the carbon at ~115.0 ppm (C6). The methoxy proton signal at ~3.80 ppm would correlate with the methoxy carbon at ~55.5 ppm, and the methyl proton signal at ~2.15 ppm would correlate with the methyl carbon at ~16.0 ppm.
The methyl protons (~2.15 ppm) would show correlations to C1, C2, and C3.
The methoxy protons (~3.80 ppm) would correlate with C3.
The aromatic proton H-4 (~6.75 ppm) would show correlations to C2, C5, and C6.
The aromatic proton H-6 (~6.60 ppm) would show correlations to C1, C2, and C4.
The amine protons could show correlations to C1 and C6.
These combined 2D NMR experiments would provide a comprehensive and unambiguous structural elucidation of this compound.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to exhibit absorption bands characteristic of a substituted aniline (B41778). The aniline chromophore typically displays two main absorption bands: a strong primary band (the E-band) around 230-240 nm and a weaker secondary band (the B-band) around 280-290 nm. Both bands arise from π → π* transitions within the benzene ring. The B-band is particularly sensitive to the nature and position of substituents on the ring.
Based on data for related compounds like 5-chloro-2-methylaniline (B43014), which shows a UV absorption maximum, one can anticipate the absorption maxima for this compound. nih.gov The presence of the additional methoxy group is likely to shift the absorption maxima to even longer wavelengths.
Table 1: Expected UV-Vis Absorption Data for this compound
| Expected Transition | Predicted λmax (nm) | Notes |
|---|---|---|
| π → π* (E-band) | ~240-250 | A bathochromic shift is expected compared to aniline due to substitution. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the nominal molecular weight can be calculated from the sum of the atomic masses of its constituent atoms (C₈H₁₀ClNO).
The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2).
The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways. Common fragmentation patterns for substituted anilines and methoxy-aromatic compounds include the loss of a methyl radical (•CH₃) from the methoxy group to form a stable cation, or the loss of a formyl radical (•CHO) or carbon monoxide (CO) from the methoxy group. Cleavage of the C-N bond can also occur.
Table 2: Predicted Mass Spectrometry Data for this compound
| Predicted m/z | Predicted Ion/Fragment | Notes |
|---|---|---|
| 171/173 | [C₈H₁₀ClNO]⁺ | Molecular ion peak (M⁺) and its isotope peak (M+2), showing the characteristic 3:1 ratio for chlorine. |
| 156/158 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 142/144 | [M - CHO]⁺ | Loss of a formyl radical. |
X-ray Crystallography for Solid-State Molecular Structure (if applicable)
To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.
If a suitable single crystal of the compound were to be grown and analyzed, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This would include precise measurements of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group or other weak interactions, which govern the solid-state properties of the compound. Such data is invaluable for understanding structure-property relationships and for computational modeling studies. nih.gov
Computational and Theoretical Investigations of 5 Chloro 3 Methoxy 2 Methylaniline
Quantum Chemical Calculations
No published studies detailing the use of Density Functional Theory for the geometry optimization and calculation of electronic properties of 5-Chloro-3-methoxy-2-methylaniline are currently available.
There are no available research findings from ab initio calculations to describe the high-level electronic structure of this compound.
Vibrational Spectral Prediction and Assignment (e.g., Normal Coordinate Analysis)
A vibrational spectral prediction and the corresponding assignment of vibrational modes for this compound using methods such as Normal Coordinate Analysis have not been reported in the scientific literature.
Electronic Structure Analysis
Detailed Frontier Molecular Orbital analysis, including the energies and characteristics of the HOMO and LUMO for this compound, has not been computationally determined in any available studies.
There are no published data or visualizations of the Molecular Electrostatic Potential (MEP) surface for this compound.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and intermolecular interactions. This analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds.
For this compound, an NBO analysis would be crucial in understanding how the substituents—the chloro, methoxy (B1213986), methyl, and amino groups—influence the electronic structure of the aniline (B41778) ring. The analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the aromatic system. This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, calculated using second-order perturbation theory, reveals the extent of charge delocalization and its contribution to the molecule's stability.
Key interactions to be investigated would include:
The donation from the nitrogen lone pair into the antibonding orbitals of the adjacent carbon-carbon bonds of the ring.
The donation from the oxygen lone pairs of the methoxy group into the ring's antibonding orbitals.
Hyperconjugative interactions involving the methyl group's C-H bonds with the ring.
These interactions would be summarized in a table detailing the donor NBO, the acceptor NBO, and the corresponding stabilization energy (E(2)).
Table 1: Hypothetical NBO Analysis for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π*(C-C) | Data not available |
| LP (O) | π*(C-C) | Data not available |
| σ(C-H) | π*(C-C) | Data not available |
(This table is illustrative; specific data for this compound is not currently available.)
Spectroscopic Parameter Prediction
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO method)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an invaluable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting the ¹H and ¹³C NMR spectra of molecules.
For this compound, a GIAO calculation would predict the chemical shifts for each unique proton and carbon atom in the molecule. These theoretical values, when compared to experimentally obtained spectra, can confirm the compound's structure. The calculations would reveal the electronic environment of each nucleus, which is influenced by the electron-withdrawing and -donating effects of the various substituents on the aromatic ring. For instance, the electronegative chlorine and oxygen atoms would be expected to deshield nearby nuclei, leading to higher chemical shifts. Conversely, the electron-donating amino and methyl groups would cause shielding.
The predicted chemical shifts would be presented in a table and compared with a reference compound, typically tetramethylsilane (B1202638) (TMS).
Table 2: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C1 | Data not available | |
| C2 | Data not available | |
| C3 | Data not available | |
| C4 | Data not available | H4: Data not available |
| C5 | Data not available | |
| C6 | Data not available | H6: Data not available |
| CH₃ (on C2) | Data not available | H(CH₃): Data not available |
| OCH₃ | Data not available | H(OCH₃): Data not available |
| NH₂ | H(NH₂): Data not available |
(This table is for illustrative purposes; specific data for this compound is not currently available.)
Prediction of Electronic Excitation Energies and Oscillator Strengths
Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for predicting the electronic absorption spectra of molecules. This analysis provides information on the electronic transitions between molecular orbitals, including their excitation energies (which correspond to the absorption wavelength) and their oscillator strengths (which relate to the intensity of the absorption).
A TD-DFT calculation for this compound would identify the key electronic transitions, such as the π → π* and n → π* transitions. The results would help to understand the molecule's color and its behavior upon absorbing UV-visible light. The analysis would detail the orbitals involved in the most significant transitions, for example, from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
The findings would be summarized in a table listing the calculated absorption wavelength (λ), the excitation energy, and the oscillator strength for the most prominent electronic transitions.
Table 3: Predicted Electronic Excitation Data for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | Data not available | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available | Data not available |
| S₀ → S₃ | Data not available | Data not available | Data not available |
(This table is illustrative; specific data for this compound is not currently available.)
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational flexibility and stability of a compound.
For this compound, an MD simulation would explore the rotational freedom around the single bonds, such as the C-N bond of the amino group and the C-O bond of the methoxy group. This would allow for the identification of the most stable conformations (rotamers) and the energy barriers between them. The simulation would also provide information on the intramolecular interactions, such as hydrogen bonding, that might influence the preferred conformation. The stability of different conformers would be assessed by analyzing their potential energy over the course of the simulation.
The results of an MD simulation are typically visualized as trajectories of atomic motion and analyzed through plots of energy and structural parameters over time.
Chemical Reactivity and Transformation Mechanisms of 5 Chloro 3 Methoxy 2 Methylaniline
Reactions Involving the Aromatic Amine Functionality
The primary aromatic amine group is a key site of reactivity, functioning as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to engage in a variety of classical amine reactions.
Aromatic amines like 5-Chloro-3-methoxy-2-methylaniline readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides to form stable amide derivatives. rsc.orgsphinxsai.com This reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). researchgate.net The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) generated. libretexts.org
The formation of an amide is particularly significant as it serves as a protective strategy for the amine group. The resulting acetanilide (B955) is less reactive towards electrophiles than the parent aniline (B41778), preventing over-reaction and oxidation in subsequent steps like nitration or halogenation. libretexts.orgchemistrysteps.com
Table 1: Representative Acylation Reaction
| Reactant | Acylating Agent | Product |
|---|---|---|
| This compound | Acetyl Chloride | N-(5-chloro-3-methoxy-2-methylphenyl)acetamide |
| This compound | Benzoyl Chloride | N-(5-chloro-3-methoxy-2-methylphenyl)benzamide |
The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt. This transformation, known as diazotization, is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). acs.orggoogle.com
The resulting arenediazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of the diazonium moiety (N₂). nih.gov It can be subjected to a wide range of nucleophilic substitution reactions, many of which are catalyzed by copper(I) salts, collectively known as Sandmeyer reactions. nih.govresearchgate.net These reactions provide a pathway to introduce a variety of substituents onto the aromatic ring that are otherwise difficult to install directly. libretexts.org
Table 2: Potential Sandmeyer and Related Reactions
| Starting Material | Reagent | Major Product |
|---|---|---|
| 5-Chloro-3-methoxy-2-methylbenzenediazonium chloride | Copper(I) chloride (CuCl) | 1,5-Dichloro-3-methoxy-2-methylbenzene |
| 5-Chloro-3-methoxy-2-methylbenzenediazonium chloride | Copper(I) bromide (CuBr) | 5-Bromo-1-chloro-3-methoxy-2-methylbenzene |
| 5-Chloro-3-methoxy-2-methylbenzenediazonium chloride | Copper(I) cyanide (CuCN) | 4-Chloro-2-methoxy-3-methylbenzonitrile |
| 5-Chloro-3-methoxy-2-methylbenzenediazonium chloride | Potassium iodide (KI) | 1-Chloro-5-iodo-3-methoxy-2-methylbenzene |
| 5-Chloro-3-methoxy-2-methylbenzenediazonium chloride | H₂O, Δ | 5-Chloro-3-methoxy-2-methylphenol |
This compound can react with aldehydes or ketones in the presence of an acid or base catalyst to form imines, also known as Schiff bases. orientjchem.orgjetir.org This condensation reaction is reversible and involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the imine. nih.govresearchgate.net The removal of water from the reaction mixture is often necessary to drive the equilibrium toward the product. nih.gov Aniline and its derivatives are effective nucleophilic catalysts for imine formation. rsc.orgresearchgate.net
Table 3: Imine Formation Reactions
| Amine Reactant | Carbonyl Reactant | Product (Schiff Base) |
|---|---|---|
| This compound | Benzaldehyde | (E)-N-benzylidene-5-chloro-3-methoxy-2-methylaniline |
| This compound | Acetone | N-(propan-2-ylidene)-5-chloro-3-methoxy-2-methylaniline |
| This compound | Cyclohexanone | N-cyclohexylidene-5-chloro-3-methoxy-2-methylaniline |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgbyjus.com The rate and regioselectivity of this reaction on the this compound ring are determined by the cumulative electronic and steric effects of the existing substituents.
The position of electrophilic attack on the substituted benzene ring is directed by the substituents already present. Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directors. msu.edu
Amino Group (-NH₂): The amino group is a very strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. chemistrysteps.combyjus.com
Methoxy (B1213986) Group (-OCH₃): This is also a strong activating group and an ortho-, para-director because the oxygen's lone pairs can be delocalized into the ring. libretexts.org
Methyl Group (-CH₃): An alkyl group, it is a weak activating group and an ortho-, para-director through an inductive electron-donating effect. libretexts.orglibretexts.org
Chloro Group (-Cl): Halogens are an exception; they are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because their lone pairs can participate in resonance. msu.edulibretexts.org
In this compound, the available positions for substitution are C4 and C6. The directing effects of the substituents must be considered in concert. The amino group at C1 is the most powerful activating group, strongly directing incoming electrophiles to its ortho (C2, C6) and para (C4) positions. The C2 position is blocked by the methyl group. Therefore, the primary directing influence of the amine group favors substitution at C4 and C6.
The methoxy group at C3 directs ortho (C2, C4) and para (C6). The methyl group at C2 directs ortho (C3 - blocked) and para (C5 - blocked). The chloro group at C5 directs ortho (C4, C6).
All substituents synergistically direct incoming electrophiles to the C4 and C6 positions. The final regiochemical outcome will depend on the specific reaction conditions and the steric hindrance posed by the substituents adjacent to the potential sites of attack. The C6 position is sterically hindered by the adjacent methyl group at C2 and the chloro group at C5. The C4 position is sterically less hindered. Therefore, electrophilic attack is most likely to occur at the C4 position.
Table 4: Summary of Substituent Directing Effects
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -NH₂ | C1 | Strong Activator (Resonance) | Ortho, Para (to C4, C6) |
| -CH₃ | C2 | Weak Activator (Inductive) | Ortho, Para (to C5 - blocked) |
| -OCH₃ | C3 | Strong Activator (Resonance) | Ortho, Para (to C2, C4, C6) |
| -Cl | C5 | Deactivator (Inductive), o,p Director (Resonance) | Ortho, Para (to C4, C6) |
Given the highly activated nature of the this compound ring, electrophilic substitution reactions are expected to proceed readily.
Halogenation: Arylamines are highly reactive towards halogenation. byjus.com Reaction of this compound with bromine water, for example, would likely lead to rapid substitution at the most activated and sterically accessible position, C4. To achieve monosubstitution and prevent over-reaction, the reactivity of the amine is typically moderated by converting it to its acetamide (B32628) derivative first. libretexts.org
Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH₃⁺). This ion is a strong deactivating and meta-directing group, which would alter the expected outcome. chemistrysteps.combyjus.com Therefore, the standard procedure involves protecting the amino group by acylation. The resulting N-(5-chloro-3-methoxy-2-methylphenyl)acetamide can then be nitrated (likely at the C4 position), followed by hydrolytic removal of the acetyl group to yield the nitro-substituted aniline.
Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating can rearrange to form sulfanilic acid. byjus.com For this compound, sulfonation would likely occur at the C4 position, driven by the powerful directing effects of the amine and methoxy groups.
Table 5: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Reagents | Predicted Major Product (after deprotection, if applicable) |
|---|---|---|---|
| Bromination | Br⁺ | Br₂ in CH₃COOH (on acetylated amine) | 4-Bromo-5-chloro-3-methoxy-2-methylaniline |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ (on acetylated amine) | 5-Chloro-3-methoxy-2-methyl-4-nitroaniline |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-Amino-2-chloro-6-methoxy-3-methylbenzenesulfonic acid |
Nucleophilic Aromatic Substitution Reactions at the Chloro Position
Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common with alkyl halides, SNAr reactions with aryl halides typically proceed through a two-step addition-elimination mechanism. This process involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
The feasibility of a classical SNAr reaction is heavily dependent on the electronic properties of the aromatic ring. The reaction is favored by the presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are essential as they stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org
In the case of this compound, the aromatic ring is substituted with three electron-donating groups: an amino (-NH₂), a methoxy (-OCH₃), and a methyl (-CH₃) group. These groups increase the electron density of the ring, which destabilizes the negatively charged Meisenheimer complex that would be formed upon nucleophilic attack. Consequently, this compound is considered a highly unreactive substrate for traditional nucleophilic aromatic substitution reactions. For a successful reaction to occur, harsh conditions or alternative reaction pathways, such as those involving benzyne (B1209423) intermediates under the influence of extremely strong bases, would likely be necessary. youtube.com
Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Reactivity
| Factor | Favorable for SNAr | Unfavorable for SNAr | Relevance to this compound |
|---|---|---|---|
| Ring Substituents | Strong electron-withdrawing groups (e.g., -NO₂, -CN) | Electron-donating groups (e.g., -NH₂, -OR, -Alkyl) | The molecule contains three electron-donating groups, making it highly deactivated for SNAr. |
| Position of Substituents | Electron-withdrawing group at ortho or para position to leaving group | Electron-withdrawing group at meta position; electron-donating groups present | The electron-donating groups are ortho, meta, and para to the chloro group, all contributing to deactivation. |
| Leaving Group | F > Cl > Br > I (rate-limiting step is attack) | I > Br > Cl > F (if bond breaking were rate-limiting) | The chloro group is a viable leaving group, but the ring's deactivation is the dominant factor. |
| Nucleophile | Strong nucleophiles (e.g., RO⁻, R₂N⁻) | Weak nucleophiles | A strong nucleophile would be required, but it is unlikely to overcome the electronic deactivation of the ring. |
Oxidation and Reduction Pathways of the Aniline Core
Oxidation Pathways
The aniline core is susceptible to oxidation through various mechanisms, often leading to a complex mixture of products. The oxidation of substituted anilines can be initiated by a one-electron transfer to form a radical cation or by a hydrogen atom transfer (HAT) from the amino group to generate an anilinyl radical. nih.govresearchgate.net The specific pathway and resulting products are influenced by the oxidant, reaction conditions, and the nature of the substituents on the aromatic ring.
Common oxidation pathways for anilines include:
Dimerization: Anilinyl radicals can dimerize to form hydrazo compounds, which can be further oxidized to azoxy and azo compounds. acs.org
Oxygenation: Further oxidation can lead to the formation of nitrosobenzene (B162901) and, ultimately, nitrobenzene (B124822) derivatives. acs.orgresearchgate.net
For this compound, the electron-donating methoxy and methyl groups increase the electron density on the ring and at the nitrogen atom, making the aniline core more susceptible to oxidation compared to unsubstituted aniline. The oxidation process can be complex, and controlling the selectivity to obtain a single product is often challenging. Studies on substituted anilines with oxidants like ferrate(VI) have shown that the reaction typically proceeds via a hydrogen atom transfer mechanism, with the formation of an aniline radical being the crucial step for all subsequent products. nih.govresearchgate.net
Reduction Pathways
The term "reduction of the aniline core" typically refers to the synthesis of the aniline from a more oxidized precursor, most commonly the corresponding nitroaromatic compound. The aniline functional group itself is already in a reduced state. The synthesis of aromatic amines via the reduction of nitroarenes is a fundamental transformation in organic chemistry. youtube.comacs.org
The precursor for this compound would be 1-chloro-5-methoxy-2-methyl-3-nitrobenzene. The reduction of this nitro group to an amine can be achieved using various methods:
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is highly efficient but can sometimes lead to side reactions like hydrodehalogenation (replacement of the chlorine atom with hydrogen). youtube.comnih.gov
Metal-Acid Systems: A classic and often chemoselective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). youtube.com These conditions are generally effective and tolerate many functional groups.
Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) are also used for a mild and selective reduction of nitro groups. youtube.com
Table 2: Common Methods for the Reduction of Nitroarenes to Anilines
| Reagent/System | Typical Conditions | Advantages | Potential Disadvantages for This Substrate |
|---|---|---|---|
| H₂ / Pd-C | H₂ gas, Pd/C catalyst, solvent (e.g., EtOH, EtOAc) | High yield, clean reaction, catalyst is recyclable. | Risk of hydrodehalogenation (loss of the -Cl group). youtube.com |
| Fe / HCl | Iron powder, concentrated HCl, heat | Inexpensive, effective, high functional group tolerance. | Requires stoichiometric amounts of metal, acidic workup. |
| SnCl₂ / HCl | Tin(II) chloride dihydrate, concentrated HCl, EtOH | Mild conditions, good for sensitive substrates. | Generates tin-based waste products. |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic medium, often with a base | Mild, useful in aqueous systems. | Can have limited effectiveness for some substrates. |
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig type reactions)
Transition-metal-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a modern alternative to classical substitution methods, especially for unreactive substrates like electron-rich aryl chlorides. wikipedia.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide to form a C-C bond. libretexts.org Aryl chlorides are the most challenging coupling partners due to the strength of the C-Cl bond, which makes the rate-determining oxidative addition step difficult. libretexts.orgorganic-chemistry.org
For an electron-rich substrate like this compound, successful Suzuki coupling would require a highly active catalyst system. Modern advancements have led to the development of catalysts that can activate these challenging substrates. Key components of such systems include:
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
Ligands: Bulky and electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential. These ligands stabilize the Pd(0) center, increase its electron density, and promote the oxidative addition step. organic-chemistry.org
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the organoboron species for the transmetalation step. organic-chemistry.org
Table 3: Representative Catalyst Systems for Suzuki Coupling of Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 °C |
| PdCl₂(dppf) | (None additional) | K₂CO₃ | DME/H₂O | 80 °C |
| [Pd(allyl)Cl]₂ | cataCXium® A | K₃PO₄ | Toluene/H₂O | 100 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction has largely replaced older, harsher methods for synthesizing aryl amines. Similar to the Suzuki coupling, the reaction of electron-rich aryl chlorides is particularly challenging.
The success of the Buchwald-Hartwig amination on a substrate like this compound (where the goal would be to couple a different amine at the chloro position) depends critically on the choice of ligand. The development of several "generations" of sterically hindered, electron-rich phosphine and NHC ligands has been crucial for expanding the scope of this reaction to include aryl chlorides. rug.nl These ligands facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. For challenging couplings, well-defined palladium precatalysts incorporating these advanced ligands are often employed to ensure high efficiency. acs.org
Table 4: Common Ligands and Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 80-110 °C |
| Pd₂(dba)₃ | BrettPhos | K₃PO₄ | t-Amyl alcohol | 110 °C |
| PEPPSI™-IPr | (None additional) | KHMDS | Dioxane | 100 °C |
| (SIPr)Ph₂Pd(cin)Cl | (None additional) | NaOt-Bu | Toluene | Room Temperature acs.org |
Applications of 5 Chloro 3 Methoxy 2 Methylaniline As a Synthetic Intermediate
Role in the Construction of Complex Organic Scaffolds
The chemical architecture of 5-Chloro-3-methoxy-2-methylaniline makes it an important precursor for the synthesis of complex organic scaffolds, particularly heterocyclic systems that are central to medicinal chemistry and drug discovery. Aromatic amines are foundational in the preparation of indoles and indazoles, structures known for their broad biological activities. chemicalbook.com The amine group can be readily diazotized and substituted, or it can participate in condensation and cyclization reactions to form these and other ring systems. wikipedia.org
Research on related anilines demonstrates their utility in building sophisticated molecules. For instance, 3-chloro-2-methylaniline (B42847) is used as an intermediate in the manufacture of quinolinecarboxylic acid herbicides, highlighting the role of this class of compounds in creating agrochemicals. google.com Similarly, derivatives of chloro-anilines are used as precursors for synthesizing substituted pyridines and complex indole (B1671886) carboxamides, which have been investigated as potential EGFR inhibitors for cancer therapy. evitachem.comnih.gov The specific substitution pattern of this compound offers a unique starting point for creating new analogues of these complex scaffolds, enabling fine-tuning of their steric and electronic properties for targeted biological activity.
Utilization in the Synthesis of Dyes and Pigments
Substituted anilines have a long history as key intermediates in the colorant industry. wikipedia.org They are particularly crucial for the synthesis of azo dyes, which constitute the largest class of synthetic colorants. orientjchem.org The general process involves the diazotization of the primary aromatic amine with nitrous acid to form a diazonium salt. wikipedia.org This reactive intermediate is then coupled with another aromatic compound (a coupling component) to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color.
Closely related compounds, such as 5-chloro-2-methylaniline (B43014) and 3-chloro-2-methylaniline, are explicitly used in the manufacture of organic dyestuffs and azo dyes. nih.govnih.gov The presence of the chloro and methyl groups on the aniline (B41778) ring can influence the final color, as well as properties like lightfastness and solubility. While direct synthesis examples for this compound are not prevalent in readily available literature, its classification as a building block for organic pigments suggests its utility in this field. bldpharm.com The methoxy (B1213986) group, being an electron-donating group, can further modify the electronic properties of the resulting dye molecule, potentially leading to pigments with unique hues and performance characteristics.
Application in Materials Science for Functional Materials
The utility of this compound extends beyond traditional applications into the realm of modern materials science. It is categorized as a building block for a variety of functional materials. bldpharm.com These applications leverage the compound's specific electronic and structural features to construct larger systems with desired properties.
Notable applications in materials science include its use as a monomer or precursor for:
OLED Materials: Organic Light-Emitting Diodes rely on thin films of organic molecules that can efficiently transport charge and emit light. Substituted aromatic amines are often used to build hole-transport layers or emissive materials.
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with ordered structures. The defined geometry and reactive sites of this compound make it a potential monomer for creating COFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. bldpharm.com
Electronic and Magnetic Materials: The electronic properties imparted by the substituents on the aniline ring can be exploited in the synthesis of novel organic conductors, semiconductors, and materials with specific magnetic properties. bldpharm.com
Contribution to the Development of Novel Chemical Entities
A novel chemical entity (NCE) is a molecule that has not been previously described and holds the potential for new applications, particularly in pharmacology. The primary role of this compound as a synthetic intermediate directly contributes to the development of NCEs. By providing a unique combination of reactive sites and substituents, it allows chemists to access new areas of chemical space.
Its use as a building block facilitates the creation of libraries of related compounds for high-throughput screening in drug discovery programs. chemicalbook.com For example, it can be used to generate new series of amides, indoles, or other heterocyclic compounds that can be tested for activity against various biological targets. nih.govacs.org The development of new herbicides, functional materials, and pigments also relies on the synthesis and evaluation of NCEs derived from such versatile intermediates. bldpharm.comgoogle.com Each new molecule synthesized using this compound as a starting point represents a potential innovation in fields ranging from medicine to materials science.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-chloro-2-methylaniline |
| 3-chloro-2-methylaniline |
| 3-Methoxy-2-methylaniline |
| 5-Chloro-2-methoxy-3-methylaniline |
| N-[(5-bromo-2-methoxyphenyl)methyl]-3-chloro-2-methylaniline |
| 5-chloro-3-formyl-indole-2-carboxamides |
| Aniline |
| Nitrous Acid |
Future Research Directions and Perspectives for 5 Chloro 3 Methoxy 2 Methylaniline
Development of Green Chemistry Approaches for its Synthesis and Derivatization
The principles of green chemistry are increasingly pivotal in chemical manufacturing, aiming to reduce waste and energy consumption. Future research on 5-Chloro-3-methoxy-2-methylaniline will likely prioritize the development of environmentally benign synthetic routes. This involves exploring alternatives to traditional methods that may use hazardous reagents or produce significant waste streams.
Key areas of focus could include:
Catalytic Hydrogenation of Nitroaromatics: A greener alternative to methods like the Béchamp reduction, which uses iron and hydrochloric acid, is the catalytic hydrogenation of the corresponding nitroaromatic precursor. This method offers high atom economy and avoids the formation of iron oxide sludge.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. acs.org Exploring microwave-assisted protocols for the synthesis and derivatization of this compound could lead to more efficient and sustainable processes. acs.org
Use of Greener Solvents: Research into replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids, is a critical aspect of green chemistry.
Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for easier scale-up compared to batch processes. Applying flow chemistry to the synthesis of this aniline (B41778) derivative could lead to more efficient and controlled production.
Advanced Computational Modeling for Reaction Mechanisms and Selectivity
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. For this compound, advanced computational modeling can offer deep insights into its electronic structure and how this influences its behavior in chemical reactions.
Future computational studies could include:
Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic properties of the molecule, predict its reactivity, and elucidate reaction mechanisms at the atomic level. This can help in understanding the regioselectivity of electrophilic and nucleophilic substitution reactions.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of this compound and its derivatives in different solvent environments and their interactions with other molecules, such as catalysts or biological macromolecules.
Predictive Modeling for Catalyst Design: Computational methods can be used to design and screen potential catalysts for specific transformations of this compound, accelerating the discovery of new and more efficient catalytic systems.
Exploration of Novel Catalytic Transformations for this Aniline Derivative
The functional groups present in this compound—the amino, chloro, and methoxy (B1213986) groups—offer multiple sites for catalytic transformations, enabling the synthesis of a diverse range of derivatives with potentially valuable properties.
Future research in this area could explore:
Cross-Coupling Reactions: The chloro group can participate in various palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This opens up avenues for creating complex molecular architectures.
C-H Activation: Direct functionalization of the aromatic C-H bonds offers an atom-economical approach to introduce new functional groups. Research into regioselective C-H activation of the aniline ring could lead to novel and efficient synthetic methodologies.
Directed Ortho-Metalation: The amino and methoxy groups can act as directing groups in ortho-lithiation or other metalation reactions, allowing for the selective functionalization of the positions adjacent to these groups.
Oxidative Coupling Reactions: The amino group can be a handle for oxidative coupling reactions to form azo compounds or other nitrogen-containing heterocycles, which are important scaffolds in materials science and medicinal chemistry.
Integration into Supramolecular Chemistry and Self-Assembly Research
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. The structure of this compound, with its potential for hydrogen bonding (via the amino group) and other non-covalent interactions, makes it an interesting building block for supramolecular structures.
Future research directions include:
Design of Liquid Crystals: Aniline derivatives are known to be components of liquid crystalline materials. By incorporating this compound into larger molecular structures, it may be possible to design new liquid crystals with specific phase behaviors and optical properties.
Formation of Co-crystals: Co-crystallization with other organic molecules can lead to new solid-state forms with modified physical properties, such as solubility and melting point. Exploring the co-crystallization of this aniline derivative could yield materials with enhanced characteristics.
Development of Molecular Sensors: By functionalizing the aniline with receptor units, it could be developed into a chemosensor for detecting specific ions or molecules through changes in its optical or electrochemical properties upon binding.
High-Throughput Synthesis and Screening for New Chemical Discoveries
High-throughput synthesis and screening technologies allow for the rapid preparation and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired properties. Applying these techniques to this compound could significantly expand its application potential.
Potential research avenues include:
Combinatorial Chemistry: Using automated synthesis platforms, a large number of derivatives of this compound can be prepared by reacting it with a diverse set of building blocks.
Parallel Synthesis: This approach allows for the simultaneous synthesis of multiple compounds in a spatially separated manner, facilitating the rapid creation of a focused library of derivatives.
High-Throughput Screening for Biological Activity: The synthesized libraries can be screened against a variety of biological targets to identify potential new drug candidates or probes for chemical biology research. A study on the synthesis of quinoxaline (B1680401) derivatives highlighted the use of microdroplet reactions combined with mass spectrometry for high-throughput screening of optimal reaction conditions, achieving significantly faster reaction times and higher conversion rates. nih.gov
Screening for Materials Properties: The derivatives can also be screened for interesting materials properties, such as fluorescence, non-linear optical activity, or electronic conductivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
